N-[2-(2-Aminophenyl)ethyl]-3-hydroxy-4-methoxy-N-methylbenzamide
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Overview
Description
N-[2-(2-Aminophenyl)ethyl]-3-hydroxy-4-methoxy-N-methylbenzamide is a complex organic compound that features both amine and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Aminophenyl)ethyl]-3-hydroxy-4-methoxy-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the amine precursor, which can be synthesized through the reduction of nitro compounds or by reductive amination of aldehydes and ketones . The final step involves the coupling of the amine with a benzamide derivative under controlled conditions, often using catalysts such as palladium or nickel to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Aminophenyl)ethyl]-3-hydroxy-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .
Scientific Research Applications
N-[2-(2-Aminophenyl)ethyl]-3-hydroxy-4-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism by which N-[2-(2-Aminophenyl)ethyl]-3-hydroxy-4-methoxy-N-methylbenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide
- N-(2-Aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N6-2-(4-Aminophenyl)ethyladenosine
Uniqueness
N-[2-(2-Aminophenyl)ethyl]-3-hydroxy-4-methoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
62416-93-7 |
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Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
N-[2-(2-aminophenyl)ethyl]-3-hydroxy-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C17H20N2O3/c1-19(10-9-12-5-3-4-6-14(12)18)17(21)13-7-8-16(22-2)15(20)11-13/h3-8,11,20H,9-10,18H2,1-2H3 |
InChI Key |
KPSJMKOULKCRIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1N)C(=O)C2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
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